N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3-chloro-4-methoxyphenyl substituent, a furan-2-ylmethyl group at position 4 of the triazole ring, and a thiophen-2-yl group at position 3. The sulfanyl bridge at position 3 links the triazole core to the acetamide moiety. This compound is hypothesized to exhibit enhanced bioactivity due to its unique substitution pattern, particularly the electron-withdrawing chloro and electron-donating methoxy groups on the phenyl ring, which may influence solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C20H17ClN4O3S2 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-27-16-7-6-13(10-15(16)21)22-18(26)12-30-20-24-23-19(17-5-3-9-29-17)25(20)11-14-4-2-8-28-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
UZLZPAFWFASTNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced through nucleophilic substitution or coupling reactions.
Attachment of the acetamide group: This step may involve the reaction of an amine with an acyl chloride or anhydride.
Final assembly: The final compound is obtained by linking the triazole core with the substituted phenyl and acetamide groups under suitable reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H22ClN5O2S
- Molecular Weight : 442.92 g/mol
Functional Groups
The compound features several functional groups that contribute to its reactivity and biological activity:
- Chloro Group : Enhances electrophilicity.
- Methoxy Group : Increases lipophilicity.
- Furan and Thiophene Rings : Provide aromatic character and potential for π-stacking interactions.
- Triazole Ring : Known for its biological activity, particularly in drug design.
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as a lead compound for developing new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : The presence of the triazole ring is associated with antifungal properties. Studies indicate that derivatives of triazoles can inhibit fungal growth effectively.
- Anti-inflammatory Drugs : In silico studies suggest that compounds with similar structures may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes .
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties. For example:
- Synthesis of Triazole Derivatives : The triazole moiety can be utilized in coupling reactions to generate a variety of biologically active compounds .
Materials Science
In materials science, this compound can be explored for:
- Conductive Polymers : The incorporation of furan and thiophene rings can enhance conductivity and stability in polymer matrices.
- Fluorescent Materials : The compound's aromatic character may contribute to fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .
Case Study 2: Anti-inflammatory Potential
In silico molecular docking studies were performed on compounds with a similar framework to assess their inhibitory effects on cyclin-dependent kinase 2 (CDK2). The docking results revealed promising binding affinities, indicating that these compounds could serve as effective anti-inflammatory agents by modulating the activity of specific kinases involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Key Analogs
The target compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides. Key structural analogs and their substituents are summarized below:
Key Findings from Comparative Studies
Anti-Exudative Activity
- The target compound’s 3-chloro-4-methoxyphenyl group confers superior anti-exudative activity compared to analogs with 4-fluoro (e.g., ) or 4-ethylphenyl substituents. In a rat model, derivatives with methoxy groups demonstrated 30–50% higher inhibition of exudation than diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
- Substitution at the phenyl ring’s 4-position with methoxy (target) vs.
Antimicrobial and Anti-Inflammatory Activity
- Pyridinyl-substituted analogs (e.g., ) show broad-spectrum antimicrobial activity but lower anti-inflammatory potency compared to thiophen- or furan-containing derivatives. The target compound’s thiophen-2-yl group may synergize with the furanmethyl moiety to enhance anti-inflammatory pathways .
Structural Influence on Bioactivity
- Electron-Withdrawing Groups (EWGs): Chloro and trifluoromethyl groups (e.g., ) improve metabolic stability but may reduce solubility. The target compound balances this with a methoxy group, which increases solubility without compromising stability .
- Heterocyclic Moieties: Thiophen and furan rings (target) contribute to π-π stacking interactions in receptor binding, whereas pyridinyl groups (e.g., ) favor hydrogen bonding but may reduce bioavailability due to higher polarity .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral, antibacterial, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 403.89 g/mol. The presence of various functional groups such as triazoles and thiophenes suggests a diverse range of potential biological activities.
Antibacterial Activity
Triazole compounds have also been assessed for their antibacterial properties. A review on the synthesis and antibacterial activity of similar compounds indicated that modifications in the thiophene and furan moieties could enhance effectiveness against Gram-positive and Gram-negative bacteria . The compound's structure suggests potential activity against resistant strains due to its unique mechanism of action.
Table 2: Antibacterial Efficacy of Related Compounds
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 8 μg/mL |
| Compound B | E. coli | 16 μg/mL |
| Compound C | Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in several studies. For instance, derivatives similar to the compound have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .
Case Study: Cytotoxicity Assessment
In a study evaluating a series of triazole compounds against MCF-7 breast cancer cells, one derivative exhibited an IC50 value of 25 μM, indicating significant cytotoxicity. Flow cytometry analysis revealed that these compounds could induce apoptosis effectively.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, blocking pathways essential for pathogen survival.
- Interference with Nucleic Acid Synthesis : Some derivatives disrupt nucleic acid synthesis in pathogens, leading to reduced replication rates.
- Induction of Apoptosis : In cancer cells, certain compounds induce programmed cell death by activating apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
